6-(Trifluoromethyl)pyridazin-3-amine
Overview
Description
6-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic compound with the molecular formula C5H4F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(Trifluoromethyl)pyridazin-3-amine involves the reaction of 3-chloro-6-(trifluoromethyl)pyridazine with ammonium hydroxide in tetrahydrofuran (THF) under microwave heating at 100°C for one hour . The reaction mixture is then evaporated, and the residue is extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig amination.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
6-(Trifluoromethyl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity.
Materials Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridazine: Another pyridazine derivative with similar structural features but lacking the trifluoromethyl group.
6-Aryl-3(2H)-pyridazinone: Compounds with aryl groups at the 6-position and a keto functionality, exhibiting different pharmacological profiles.
Uniqueness
6-(Trifluoromethyl)pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved efficacy and selectivity.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZXOYUWWTZHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733032 | |
Record name | 6-(Trifluoromethyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935777-24-5 | |
Record name | 6-(Trifluoromethyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-37822681 interact with its target and what are the downstream effects?
A1: JNJ-37822681 acts as a dopamine D2 receptor antagonist []. It binds to the D2 receptor, preventing dopamine from binding and activating the receptor. This blockade of dopamine signaling leads to several downstream effects, including:
- Inhibition of apomorphine-induced stereotypy: JNJ-37822681 effectively reduces the repetitive, purposeless movements induced by apomorphine, a dopamine agonist, in animal models [].
- Reduction of d-amphetamine/phencyclidine-induced hyperlocomotion: The compound demonstrates efficacy in reducing the excessive motor activity induced by drugs like amphetamine and phencyclidine, further supporting its antipsychotic potential [].
- Increased prolactin levels: Blocking D2 receptors in the pituitary gland leads to increased prolactin release. JNJ-37822681 exhibits this effect, indicating its ability to engage with D2 receptors in vivo [].
Q2: What is known about the Structure-Activity Relationship (SAR) of 6-(Trifluoromethyl)pyridazin-3-amine derivatives like JNJ-37822681?
A2: While the paper focuses on the specific properties of JNJ-37822681, it highlights that its fast dissociation rate from the D2 receptor is a key characteristic potentially linked to a reduced risk of extrapyramidal symptoms (EPS) compared to other antipsychotics []. This suggests that modifications to the this compound scaffold that influence the compound's binding kinetics could significantly impact its efficacy and side effect profile. Further research exploring variations in the N-substituent at the 3-position of the pyridazine ring, particularly focusing on the piperidine ring and its substitutions, could be valuable for understanding the SAR and optimizing this class of compounds for improved therapeutic outcomes.
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